4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione, also known as A12B4C3, is a polysubstituted imidopiperidine compound identified through a fluorescence-based high-throughput screening approach. [] It is primarily recognized for its role as a potent small molecule inhibitor of the human DNA repair enzyme, polynucleotide kinase/phosphatase (hPNKP). [, ] This inhibitory activity makes A12B4C3 a valuable tool in scientific research, particularly in the fields of DNA repair, cancer biology, and drug discovery.
A12B4C3 is classified as a small molecule inhibitor specifically targeting the human polynucleotide kinase/phosphatase enzyme (hPNKP). It has been shown to enhance the radiosensitivity of various cancer cell lines, making it a candidate for further drug development aimed at improving cancer therapies. The compound was initially identified through high-throughput screening processes that evaluated its inhibitory effects on DNA repair pathways .
The synthesis of A12B4C3 involves several steps that typically include the formation of key intermediates through multi-component reactions. One notable method is the aza[4 + 2]/allylboration reaction, which allows for the construction of the imidopiperidine core structure. The compound can be purified using techniques such as reverse-phase high-performance liquid chromatography (HPLC) after synthesis to ensure homogeneity .
The molecular structure of A12B4C3 features a complex arrangement that includes a pyrrolo[3,4-b]pyridine core. The compound's structural integrity is confirmed through various spectroscopic methods including nuclear magnetic resonance (NMR) and infrared spectroscopy .
A12B4C3 primarily participates in biochemical reactions involving DNA repair mechanisms. It acts as an inhibitor in assays designed to measure the activity of hPNKP, demonstrating its role in modulating cellular responses to DNA damage.
The mechanism of action for A12B4C3 involves the selective inhibition of hPNKP, which plays a crucial role in repairing DNA double-strand breaks. By inhibiting this enzyme, A12B4C3 disrupts the normal repair processes within cells, leading to increased sensitivity to DNA-damaging agents like radiation and chemotherapeutics.
A12B4C3 exhibits several notable physical and chemical properties relevant to its function as a therapeutic agent.
A12B4C3 has significant potential applications in cancer therapy due to its ability to enhance radiosensitivity in tumor cells. This capability makes it a valuable tool for research into combination therapies that utilize radiation alongside traditional chemotherapeutics.
A12B4C3 (4a,7a-Dihydro-2-(1-hydroxyundecyl)-1-[(4-nitrophenyl)amino]-6-phenyl-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione) is a potent and selective inhibitor of human polynucleotide kinase/phosphatase (PNKP), a critical enzyme in DNA strand break repair. Biochemical studies demonstrate that A12B4C3 specifically targets the phosphatase activity of PNKP with an IC₅₀ value of 60 nM, while exhibiting no significant inhibition against related phosphatases such as calcineurin, protein PP-1, or APTX (apurinic/apyrimidinic endodeoxyribonuclease 1) [3]. Kinetic analyses reveal that A12B4C3 functions as a noncompetitive inhibitor, forming ternary complexes with PNKP and DNA substrates without displacing DNA binding at the phosphatase active site [1] [2]. This mechanism is supported by fluorescence quenching experiments showing stable interaction between the inhibitor, PNKP, and DNA [1] [7]. Site-directed mutagenesis studies identify Trp402 as a critical residue for A12B4C3 binding, as substitution with phenylalanine (W402F) significantly reduces inhibitor efficacy [2].
A12B4C3 impairs the repair of DNA double-strand breaks (DSBs) by selectively disrupting the NHEJ pathway, which relies on PNKP’s phosphatase activity to process damaged DNA termini. Cellular studies show that A12B4C3:
Table 1: Biophysical and Cellular Effects of A12B4C3 on PNKP
Parameter | Observation | Technique |
---|---|---|
Inhibition Mechanism | Noncompetitive binding to phosphatase domain | Fluorescence quenching |
Key Binding Residue | Trp402 | Site-directed mutagenesis |
PNKP Structural Change | Disruption of secondary structure | CD spectroscopy, FRET |
γ-H2AX Foci Increase | 1.6-fold elevation in AML-5 cells | Immunofluorescence microscopy |
Specificity | >100-fold selective for PNKP vs. Polβ/LigIII | Kinetic enzyme assays |
A12B4C3 induces conformational changes in PNKP that disrupt its DNA repair functions. Biophysical analyses confirm:
A12B4C3 demonstrates >100-fold selectivity for PNKP’s phosphatase domain over its kinase domain [2] [3]. Key evidence includes:
Table 2: Impact of A12B4C3 on DNA Repair Outcomes
Repair Pathway | Effect of A12B4C3 | Functional Consequence |
---|---|---|
NHEJ | Inhibition of 3′-phosphate terminus dephosphorylation | Delayed DSB repair; radiosensitization |
Base Excision Repair | No direct inhibition of Polβ/LigIII | Synthetic lethality with PARP inhibitors |
HRR | Indirect impairment via NHEJ blockade | Enhanced camptothecin sensitivity |
Topo I Poison Repair | Blocks PNKP-dependent resolution of 3′-phosphates | Synergy with irinotecan |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7